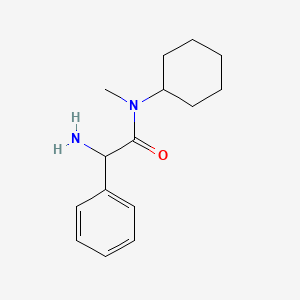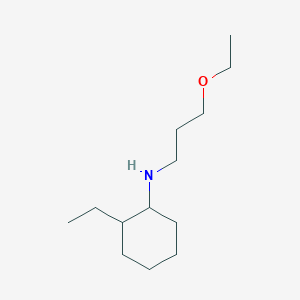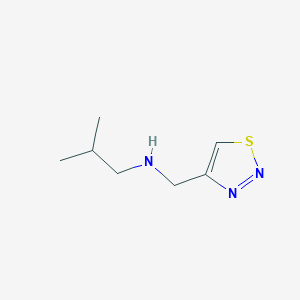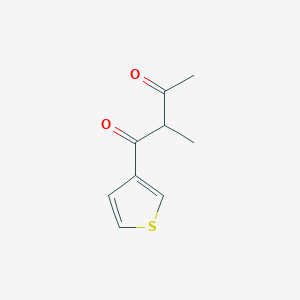
2-Methyl-1-(thiophen-3-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(thiophen-3-yl)butane-1,3-dione is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiophen-3-yl)butane-1,3-dione can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with appropriate carbonyl compounds under acidic or basic conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using catalysts to improve yield and efficiency. The use of rhodium catalysts and bis(diphenylphosphino)ferrocene as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(thiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-(thiophen-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(thiophen-3-yl)butane-1,3-dione involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the carbonyl groups can form hydrogen bonds with active site residues in enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but with the thiophene ring at a different position.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains trifluoromethyl groups, which significantly alter its chemical properties.
Uniqueness
2-Methyl-1-(thiophen-3-yl)butane-1,3-dione is unique due to the specific positioning of the thiophene ring and the methyl group, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
2-methyl-1-thiophen-3-ylbutane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-3-4-12-5-8/h3-6H,1-2H3 |
Clave InChI |
JSTTXZWZNRKXEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)C1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
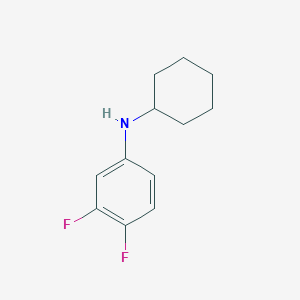
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
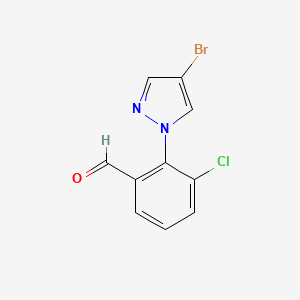
![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
